
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester, also known as coumarin-6-acetic acid, is a chemical compound with a molecular formula C13H10O4. It is a derivative of coumarin, a naturally occurring substance found in many plants, and has been widely used in scientific research for its various applications. In
Wirkmechanismus
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester is not fully understood. However, it has been suggested that it may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, it has been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its potential as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester. One direction is the development of new coumarin derivatives with improved biological activity. Another direction is the investigation of its potential as a photosensitizer in combination with other therapies for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects.
Synthesemethoden
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester can be synthesized through a multi-step process involving the reaction of coumarin with acetic anhydride and a catalyst such as pyridine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a substrate for the synthesis of various coumarin derivatives with potential biological activity.
Eigenschaften
CAS-Nummer |
6345-65-9 |
|---|---|
Produktname |
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester |
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
InChI-Schlüssel |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Andere CAS-Nummern |
6345-65-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)



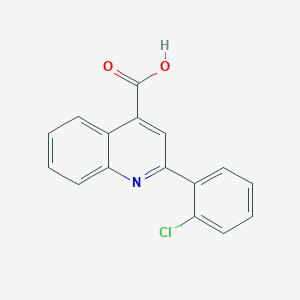
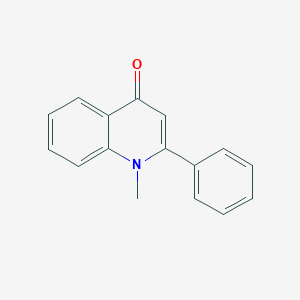

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
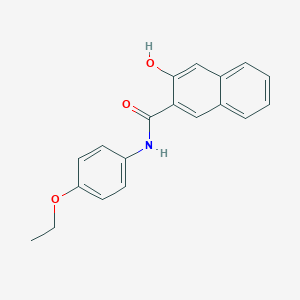

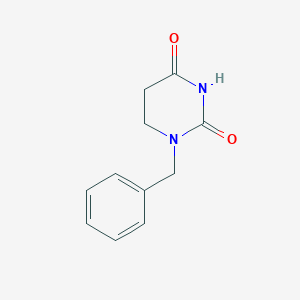
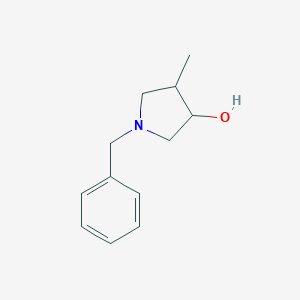
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)